molecular formula C13H17ClFNO B1446114 6-Fluorospiro[chroman-2,4'-piperidine]-HCl CAS No. 936648-52-1

6-Fluorospiro[chroman-2,4'-piperidine]-HCl

货号: B1446114
CAS 编号: 936648-52-1
分子量: 257.73 g/mol
InChI 键: LVIYPEDTJUXAOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Nomenclature

Molecular Identity

Property Value/Description
Molecular Formula C₁₃H₁₅ClFNO₂
Molecular Weight 271.716 g/mol (average)
Monoisotopic Mass 271.077535 g/mol
CAS Number 936648-40-7
IUPAC Name 6-Fluorospiro[chromene-2,4′-piperidin]-4(3H)-one hydrochloride

Structural Features
The compound’s spirocyclic architecture consists of:

  • Chroman Core : A dihydrobenzopyran ring system with a fluorine substituent at position 6.
  • Piperidine Ring : A six-membered nitrogen-containing ring fused at the 4′-position to the chroman.
  • Hydrochloride Salt : Enhances solubility and stability, common in pharmacologically active compounds.

Nomenclature Variations

  • Alternative IUPAC Names : Spiro[1-benzopyran-2,4′-piperidin]-4(3H)-one, 6-fluoro-, hydrochloride (1:1).
  • French/German Variants : Reflect regional naming conventions for the hydrochloride salt.

Historical Context of Spirocyclic Piperidine Derivatives

Spirocyclic piperidines emerged as pharmacologically relevant scaffolds in the early 2000s, driven by their structural versatility and bioactivity. Key milestones include:

Year Development Reference
2009 Discovery of spiro-piperidine derivatives as MCH-1R antagonists (e.g., compound 3c with IC₅₀ = 0.09 nM). Suzuki et al.
2010s Synthesis of spirochromane-piperidine intermediates for obesity therapeutics (e.g., GPR119 agonists). Kowa Company
2020 Review of spiro[chromane-2,4′-piperidine]-4(3H)-one derivatives as anticancer agents and enzyme inhibitors. PharmaBlock Review

Synthetic Evolution
Early methods focused on palladium-catalyzed couplings and cyclization reactions. Modern strategies emphasize:

  • Spirocyclization via Ring-Closing Metathesis : Enables efficient formation of fused ring systems.
  • Organocatalytic Approaches : Asymmetric synthesis of spiro-oxindole piperidines for anticancer applications.

Significance in Modern Medicinal Chemistry

Advantages of Spirocyclic Scaffolds

  • 3D Conformational Diversity : Enhances binding to protein targets via increased surface area for interactions.
  • Improved Solubility : Sp³-carbon-rich structures exhibit higher aqueous solubility compared to flat aromatic systems.
  • Intellectual Property Potential : Novel spiro architectures enable distinct patentable structures.

Therapeutic Applications

  • Metabolic Disorders : Spirochromane-piperidine intermediates (e.g., compound 2) are pivotal in GPR119 agonist development for type 2 diabetes.
  • Cancer Therapy : Derivatives like spiro-oxindole piperidines inhibit MDM2–p53 interactions, inducing apoptosis in breast cancer cells.
  • Neurological Targets : Fluorinated spiro-piperidines show promise in CNS disorders, leveraging fluorine’s electronic effects for enhanced binding.

Key Research Findings

  • Structure-Activity Relationships (SAR) : Fluorine substitution at position 6 optimizes receptor affinity and selectivity in MCH-1R antagonists.
  • Synthetic Challenges : Stereoselective synthesis often requires chiral auxiliaries or catalytic asymmetric methods.
  • Mechanistic Insights : Computational studies (e.g., DFT) reveal cation-π interactions critical for directing cyclization pathways.

属性

IUPAC Name

6-fluorospiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIYPEDTJUXAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of the Spirocyclic Core

  • Starting Materials: The synthesis often begins with a suitably substituted chroman-2-one derivative that contains a fluorine atom at the 6-position.
  • Spirocyclization: The key step involves the formation of the spiro linkage between the chroman ring and the piperidine ring. This is generally achieved through nucleophilic substitution or ring-closing reactions where the piperidine nitrogen attacks an electrophilic center on the chroman precursor.
  • Reaction Conditions: Acidic or basic catalysts can be employed depending on the substrate reactivity. Solvents such as dichloromethane or acetonitrile are common, with reaction temperatures ranging from ambient to reflux conditions.

Representative Synthetic Route (Literature-Based Example)

Step Description Reagents/Conditions Outcome
1 Preparation of 6-fluorochroman-2-one precursor Fluorination of chroman-2-one or use of fluorinated starting material 6-Fluorochroman-2-one
2 Formation of spirocyclic piperidine ring Nucleophilic ring closure with piperidine derivative, catalyzed by base or acid 6-Fluorospiro[chroman-2,4'-piperidin]-4-one
3 Conversion to hydrochloride salt Treatment with HCl in organic solvent 6-Fluorospiro[chroman-2,4'-piperidine]-HCl

Research Findings on Synthetic Efficiency and Variations

  • Research into acetyl-CoA carboxylase inhibitors has utilized various spiro[chroman-2,4'-piperidin]-4-one derivatives, including fluorinated analogs, highlighting the importance of precise fluorine placement for biological activity.
  • The synthetic methods emphasize selective fluorination and spirocyclization to achieve high yields and purity.
  • Modifications around the piperidine ring or chroman moiety have been explored to optimize pharmacological profiles, indicating that the synthetic route is adaptable to structural variations.

Analytical and Purification Notes

  • The hydrochloride salt form is typically purified by recrystallization from solvents such as ethanol or ethyl acetate.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • Stability data are limited, but the hydrochloride salt form generally shows improved shelf-life compared to the free base.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition
Starting Material 6-Fluorochroman-2-one or equivalent
Key Reaction Type Spirocyclization via nucleophilic substitution
Catalysts Acidic or basic catalysts (e.g., HCl, triethylamine)
Solvents Dichloromethane, acetonitrile, ethanol
Temperature Range Room temperature to reflux (~25–80°C)
Salt Formation HCl treatment in organic solvent
Purification Method Recrystallization
Yield Range Variable, typically moderate to high (not explicitly reported)

科学研究应用

6-Fluorospiro[chroman-2,4’-piperidine]-HCl has a wide range of applications in scientific research:

作用机制

The mechanism of action of 6-Fluorospiro[chroman-2,4’-piperidine]-HCl involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s binding affinity to these targets, which can include enzymes, receptors, and ion channels. This interaction can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Structural and Physicochemical Comparisons with Analogous Compounds

Core Structure Modifications

Spiro[chroman-2,4'-piperidin]-4-one Hydrochloride (CAS 159635-39-9)
  • Molecular Formula: C₁₃H₁₆ClNO₂ (MW 253.73 g/mol).
  • Key Difference : Lacks the 6-fluoro substituent on the chroman ring.
6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl (CAS 1051383-06-2)
  • Molecular Formula : C₁₃H₁₅ClN₂O₄ (MW 298.72 g/mol).
  • Key Difference: Nitro (-NO₂) group replaces fluorine at the 6-position.
  • Implications : The nitro group is strongly electron-withdrawing, which may alter electronic distribution and reactivity. However, nitro groups are often associated with higher toxicity, making the fluoro derivative a safer candidate .
Piperidine Derivatives (e.g., 3-Benzoyl-1-ethyl-4-hydroxy-4-phenyl piperidine HCl)
  • Key Difference: Non-spirocyclic structures with varied substituents (e.g., benzoyl, hydroxy-phenyl).
  • Implications: These derivatives exhibit H₁ receptor antagonism, suggesting divergent pharmacological targets compared to the spirochromanone scaffold .

Physicochemical Properties

Property 6-Fluoro Analog Non-Fluoro Analog 6-Nitro Analog
Molecular Weight 271.72 g/mol 253.73 g/mol 298.72 g/mol
Lipophilicity (LogP) Higher (due to -F) Moderate Lower (polar -NO₂)
Melting Point Not reported Not reported Not reported
Solubility Likely moderate in HCl Similar Reduced (polar nitro)

6-Fluorospiro[chroman-2,4'-piperidine]-HCl

  • Key Steps: Spirocyclization: Base-catalyzed reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone to form the spiro intermediate . Deprotection and Salt Formation: Boc removal with trifluoroacetic acid (TFA), followed by HCl treatment to yield the hydrochloride salt .
  • Challenges: Fluorination steps may require specialized reagents (e.g., Selectfluor), increasing synthetic complexity compared to non-fluorinated analogs .

Anticancer Potential

  • Non-Fluoro Analog: Demonstrated cytotoxicity in spirochromanone derivatives, but fluorine may enhance bioavailability and target affinity .
  • 6-Nitro Analog: No direct data, but nitro groups often correlate with DNA intercalation or radical-mediated toxicity, differing from fluorine’s mechanism .

Molecular Docking Insights

  • Fluorine’s small size and electronegativity may allow optimal fitting into hydrophobic enzyme pockets (e.g., ACC’s active site), improving binding affinity compared to bulkier substituents .

生物活性

6-Fluorospiro[chroman-2,4'-piperidine]-HCl is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique spirocyclic structure that may confer specific pharmacological properties, making it a candidate for further research in various therapeutic areas.

Chemical Structure and Properties

The chemical formula for this compound is C13H14ClFN2O, with a molecular weight of approximately 252.71 g/mol. The compound's structure includes a chroman moiety fused with a piperidine ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a selective agonist at the 5-HT2C receptor, which is implicated in several physiological processes, including mood regulation and appetite control.

Key Mechanisms:

  • Receptor Modulation : The compound exhibits selective binding to the 5-HT2C receptor, which may lead to downstream effects on G-protein signaling pathways.
  • Enzyme Inhibition : There are indications that this compound may inhibit certain kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival.

Biological Activity Studies

Recent research has focused on the structure-activity relationship (SAR) of spiro[chromane-2,4'-piperidine] derivatives, including this compound. These studies have highlighted its potential as an effective pharmacological agent.

Table 1: Summary of Biological Activity Findings

Study ReferenceBiological ActivityEC50 (nM)Emax (%)Notes
5-HT2C Agonist121.571.09Selective for 5-HT2C over other serotonin receptors
GPR119 Agonist54181Demonstrated efficacy in glucose tolerance tests in vivo

Case Studies

  • Study on GPR119 Agonism : A series of spiro[chromane-2,4'-piperidine] derivatives were evaluated for their ability to activate GPR119 receptors. The lead compound demonstrated significant agonistic activity with an EC50 value of 54 nM and an Emax of 181%, indicating strong potential for managing metabolic disorders such as type 2 diabetes .
  • Selectivity Profile : In comparative studies, this compound showed no activity towards the 5-HT2A or 5-HT2B receptors while maintaining potent agonistic effects at the 5-HT2C receptor. This selectivity is crucial for minimizing side effects associated with non-selective serotonin receptor modulation .

常见问题

Q. What are the recommended synthetic routes for 6-Fluorospiro[chroman-2,4'-piperidine]-HCl?

The synthesis typically involves multi-step reactions starting with tert-butyl-protected intermediates. For example, tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is synthesized via cyclization reactions, followed by fluorination at the 6-position and subsequent HCl salt formation. Key steps include Boc deprotection using HCl/dioxane and purification via column chromatography. Analytical validation using 1^1H NMR (400 MHz, DMSO-d6_6) and HRMS ensures structural fidelity .

Q. How should researchers safely handle and store this compound?

Store at 2–8°C in a dry environment to prevent degradation. Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Handle under fume hoods with adequate ventilation to minimize inhalation of dust or aerosols. Dispose of waste via licensed chemical disposal services .

Q. What analytical methods are used to confirm purity and structure?

  • Purity : TLC (silica gel GF254, ethyl acetate/hexane) and HPLC (C18 column, piperidine/HCl buffer-acetonitrile gradient).
  • Structural confirmation : 1^1H/13^{13}C NMR for functional group analysis, HRMS for molecular weight validation, and elemental analysis for stoichiometric verification .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Use anhydrous DMF or dichloromethane for moisture-sensitive steps.
  • Catalysis : Piperidine or sodium ethoxide can enhance reaction rates in nucleophilic substitutions.
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and reduces byproducts. Monitor intermediates via TLC to terminate reactions at optimal conversion points .

Q. What experimental designs are suitable for evaluating anticancer activity?

  • In vitro : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include apoptosis markers (Annexin V/PI staining) and caspase-3/7 activation assays.
  • In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) to assess tumor suppression. Dose-response studies (1–100 mg/kg, oral/IP) with toxicity monitoring (liver/kidney histopathology) .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Substituent variation : Synthesize analogs with modified fluorination patterns (e.g., 7-fluoro or 8-nitro derivatives) or spiro-ring alterations.
  • Biological testing : Compare IC50_{50} values across analogs to identify critical pharmacophores.
  • Computational modeling : Perform molecular docking (AutoDock Vina) against targets like topoisomerase II or EGFR to predict binding affinities .

Q. How should researchers address gaps in toxicity and ecological data?

  • Acute toxicity : Conduct OECD 423 assays (oral, dermal) in rodents.
  • Ecotoxicology : Use Daphnia magna or Danio rerio models for LC50_{50} determination.
  • Degradation studies : Apply OECD 301B (ready biodegradability) and HPLC-MS to identify breakdown products .

Methodological Considerations for Data Contradictions

Q. How to resolve discrepancies in reported synthetic yields or byproduct profiles?

  • Reproducibility : Validate reaction conditions (temperature, solvent purity) across labs.
  • Advanced characterization : Use LC-MS to identify trace byproducts and optimize purification protocols.
  • Cross-referencing : Compare synthetic routes in peer-reviewed studies (e.g., tert-butyl vs. benzyl protection strategies) to identify robust methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluorospiro[chroman-2,4'-piperidine]-HCl
Reactant of Route 2
6-Fluorospiro[chroman-2,4'-piperidine]-HCl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。